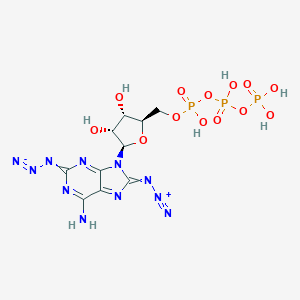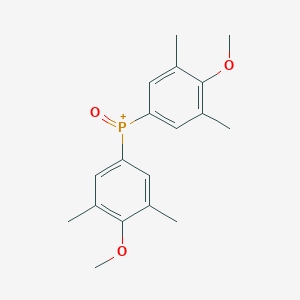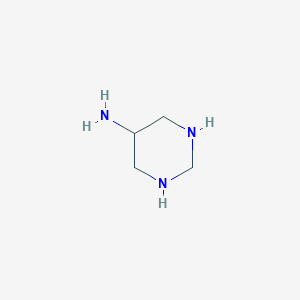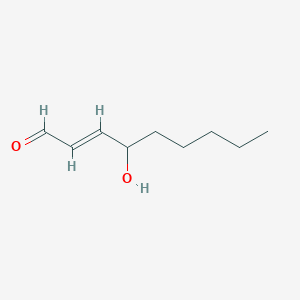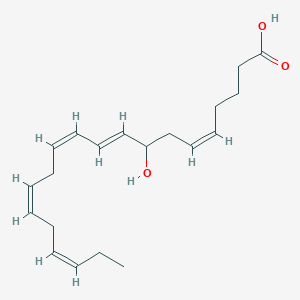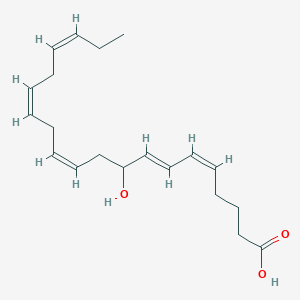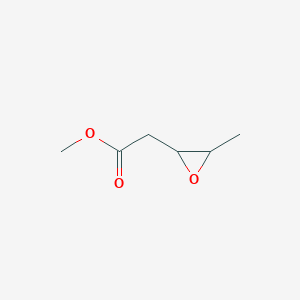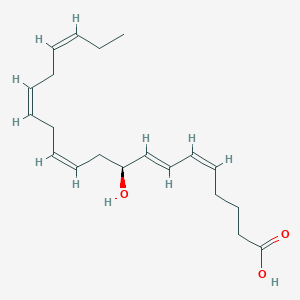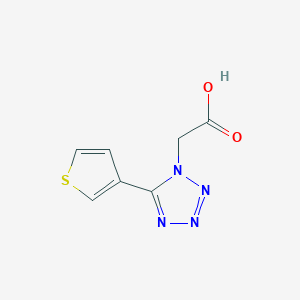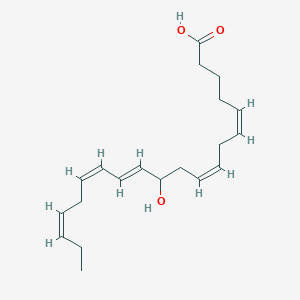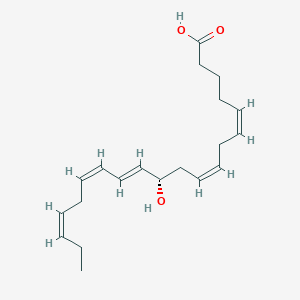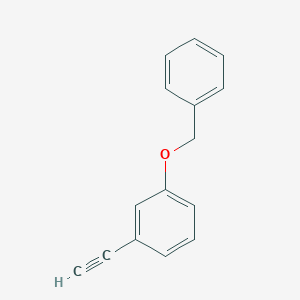
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Overview
Description
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is a hydroxylated derivative of eicosatetraenoic acid, a polyunsaturated fatty acid. This compound is a significant metabolite in the arachidonic acid pathway, which plays a crucial role in the inflammatory response and other physiological processes. It is commonly found in various biological systems and is known for its role in cellular signaling and inflammation.
Mechanism of Action
Target of Action
5-HETE is a potent proinflammatory product of the 5-lipoxygenase pathway . It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH, which is expressed in both inflammatory and structural cells . The actions of 5-HETE are mediated by the G_i-coupled OXE receptor .
Mode of Action
5-HETE interacts with its targets, primarily inflammatory and structural cells, through the G_i-coupled OXE receptor . This interaction triggers a series of intracellular events that lead to the proinflammatory response.
Biochemical Pathways
The formation of 5-HETE is part of the 5-lipoxygenase pathway. This pathway begins with the oxidation of arachidonic acid by 5-lipoxygenase to produce 5S-HETE . 5S-HETE is then further oxidized by 5-HEDH to form 5-HETE . The synthesis of 5-HETE is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress .
Pharmacokinetics
It is known that 5-hete is formed in cells and tissues where the 5-lipoxygenase pathway is active, and its production can be influenced by various factors such as oxidative stress .
Result of Action
The primary result of 5-HETE action is the promotion of inflammation. It is a potent chemoattractant for eosinophils and basophils , and it may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines .
Action Environment
The action of 5-HETE can be influenced by various environmental factors. For instance, conditions that increase oxidative stress can enhance the production of 5-HETE . Furthermore, the presence of the obligate cofactor NADP+ is necessary for the synthesis of 5-HETE .
Biochemical Analysis
Biochemical Properties
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes, where it is converted to 5-oxo-ETE . Both compounds are reported to increase the intracellular mobilization of calcium in PMN leucocytes .
Cellular Effects
This compound is a potent in vitro stimulator and/or enhancer of chemotaxis (i.e., directional migration) and, depending on the cell type, various other responses such as degranulation (i.e., release of granule-bound enzymes), oxidative metabolism (i.e., generation of reactive oxygen species), and production of mediators such as various arachidonic acid metabolites and platelet-activating factor in human eosinophils, basophils, neutrophils, and monocytes .
Molecular Mechanism
The actions of this compound are mediated by the G i -coupled OXE receptor that is found in many species but not in rodents . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .
Temporal Effects in Laboratory Settings
It is known that its synthesis is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .
Metabolic Pathways
This compound is a metabolite of the 5-lipoxygenase (5-LO) product 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE), formed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .
Transport and Distribution
It is known that its synthesis is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .
Subcellular Localization
It is known that its synthesis is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatically, it is produced by the action of 5-lipoxygenase on arachidonic acid, followed by the reduction of the resulting hydroperoxide. Chemically, it can be synthesized by the hydroxylation of eicosatetraenoic acid using reagents such as osmium tetroxide or selenium dioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological applications. it can be produced in large quantities using biotechnological methods involving the fermentation of genetically modified microorganisms that express the necessary enzymes for its synthesis .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid: Formed by oxidation.
Dihydroxy derivatives: Formed by reduction.
Scientific Research Applications
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a substrate in the study of lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid
- 12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
- 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is unique due to its specific role in the arachidonic acid pathway and its potent effects on immune cell chemotaxis and inflammation. Unlike other hydroxylated eicosatetraenoic acids, it is a key intermediate in the formation of pro-inflammatory and anti-inflammatory mediators, making it a critical compound in the study of inflammation and related diseases .
Properties
IUPAC Name |
(6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJOOYOSFUGPC-XTDASVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71030-39-2 | |
| Record name | 5-Hete, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HETE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JQY74TBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 5-HETE?
A1: 5-HETE exhibits diverse biological activities, most notably acting as a potent chemotactic factor for various inflammatory cells, including neutrophils and eosinophils. [] This chemotactic activity plays a crucial role in recruiting inflammatory cells to sites of injury or infection.
Q2: How does 5-HETE exert its chemotactic effects?
A2: 5-HETE binds to specific receptors on the surface of target cells, primarily neutrophils and eosinophils. [] This binding initiates a cascade of intracellular signaling events, ultimately leading to changes in cell shape, motility, and migration towards the source of 5-HETE.
Q3: What is the role of 5-HETE in inflammation?
A4: 5-HETE contributes to the inflammatory response by attracting neutrophils and eosinophils to the site of inflammation, enhancing their activation, and promoting the release of other inflammatory mediators. [] This contributes to the characteristic features of inflammation, such as redness, swelling, and pain.
Q4: Can 5-HETE modulate the activity of other lipoxygenase products?
A5: Yes, studies have shown that 5-HETE, along with other 5-hydroxyeicosanoids like 5,15-diHETE, can stimulate the activity of 15-lipoxygenase in human neutrophils, leading to increased production of 15-HETE. [, ] This suggests a potential cross-talk between different lipoxygenase pathways.
Q5: Does 5-HETE have any effects on tumor cells?
A6: Research suggests that 5-HETE may act as a survival factor for human prostate cancer cells. [] Inhibition of 5-lipoxygenase, the enzyme responsible for 5-HETE production, has been shown to induce apoptosis in these cells, suggesting a potential role for 5-HETE in prostate cancer progression.
Q6: What is the molecular formula and weight of 5-HETE?
A6: The molecular formula of 5-HETE is C20H32O3, and its molecular weight is 320.47 g/mol.
Q7: Are there any spectroscopic data available for 5-HETE?
A7: Yes, 5-HETE can be characterized using various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the compound's structure, functional groups, and molecular weight.
Q8: How is 5-HETE metabolized in cells?
A9: 5-HETE can be further metabolized through various enzymatic pathways. One major pathway involves its conversion to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by 5-hydroxyeicosanoid dehydrogenase. [] Additionally, 5-HETE can be incorporated into cellular lipids, primarily phospholipids and triglycerides. [, , , ]
Q9: How does 5-HETE uptake and metabolism differ between cell types?
A11: Studies have shown that the uptake and metabolism of 5-HETE can vary significantly between different cell types. For instance, while neutrophils primarily incorporate 5-HETE into phospholipids, macrophages show a greater tendency to incorporate it into triglycerides. [, ] These differences highlight the cell-specific regulation of 5-HETE metabolism and function.
Q10: What is the role of 5-oxo-ETE, a metabolite of 5-HETE?
A12: 5-Oxo-ETE is a potent chemoattractant and activator of human neutrophils. [] It induces calcium mobilization, degranulation, and superoxide anion production, contributing to the inflammatory response. 5-Oxo-ETE may also play a role in allergic reactions and other inflammatory diseases.
Q11: How is 5-HETE typically measured in biological samples?
A13: 5-HETE can be quantified in biological samples using various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). [, , , ] Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), have also been developed for 5-HETE detection.
Q12: What are the advantages and disadvantages of different analytical methods for 5-HETE?
A14: HPLC-MS offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of multiple eicosanoids, including 5-HETE and its metabolites. [, , , ] Immunoassays, while generally less specific, are often more convenient and cost-effective for high-throughput analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
